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Introduction

Substituted biphenyls represent a class of aromatic compounds featuring two phenyl rings
linked by a single carbon-carbon bond, with various functional groups attached. This structural
motif is of profound importance across diverse scientific disciplines, serving as a foundational
scaffold in medicinal chemistry, a critical component in materials science, and a cornerstone in
the development of chiral ligands for asymmetric catalysis.[1][2][3] The unique stereochemical
properties of ortho-substituted biphenyls, which can exhibit axial chirality due to restricted
rotation (atropisomerism), have opened up avenues for creating highly selective catalysts and
stereospecific pharmaceuticals.[4][5][6]

Initially identified in natural sources like coal tar, the synthetic journey of biphenyl derivatives
has evolved from harsh, low-yielding classical methods to sophisticated and highly efficient
transition-metal-catalyzed cross-coupling reactions.[7][8] This guide provides a comprehensive
overview of the historical milestones, pivotal synthetic methodologies, and the transformative
applications of substituted biphenyls, with a particular focus on their role in drug discovery and
development.

Foundational Discoveries and Early Synthetic
Methods
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The synthesis of the biphenyl scaffold can be traced back over 160 years, with early methods
laying the groundwork for more advanced techniques.[7]

The Wurtz-Fittig Reaction (1862)

Extending upon Wurtz's 1855 work on coupling alkyl halides, Rudolph Fittig developed a
method to couple an aryl halide with an alkyl halide using sodium metal. A variation of this, the
coupling of two aryl halides, provided one of the first routes to biphenyl derivatives.[7] The
reaction proceeds via a free radical mechanism involving dehalogenation by the metal surface,
followed by the coupling of the aryl radicals.[7] However, this method often suffered from low
yields and a lack of selectivity, particularly with complex substrates.[7]

The Ullmann Reaction (1901)

A significant advancement came in 1901 when German chemist Fritz Ullmann discovered that
heating an aryl halide with copper powder could produce a symmetrical biaryl.[1][7][9] This
copper-catalyzed homocoupling reaction, known as the Ullmann reaction, offered a more
reliable method than the Wurtz-Fittig approach.[9][10] The traditional Ullmann reaction required
harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of
copper.[9][10][11] The mechanism is believed to involve the formation of an organocopper
intermediate.[9] Subsequent developments, known as Ullmann condensations or Ullmann-type
reactions, expanded this chemistry to form C-O, C-N, and C-S bonds, broadening its utility
significantly.[11]

The Gomberg-Bachmann Reaction (1924)

Named after Moses Gomberg and Werner Emmanuel Bachmann, this reaction provides a route
to biaryls through the coupling of an aryl diazonium salt with another aromatic compound in the
presence of a base.[12][13] The reaction proceeds via an aryl radical intermediate.[14][15]
While versatile in scope for both components, the original procedure was often plagued by
numerous side reactions of the diazonium salt, leading to generally low yields (less than 40%).
[12][13][14]

The Emergence of Atropisomerism

One of the most defining features of substituted biphenyls is their capacity for atropisomerism
—a type of stereoisomerism arising from hindered rotation around a single bond.[4][6][16]
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If the ortho-positions of the biphenyl rings are occupied by bulky substituents, steric hindrance
can restrict free rotation about the pivotal C-C bond.[17] If the barrier to rotation is high enough,
individual rotational isomers (rotamers) can be isolated as stable, distinct compounds.[4][17]
These non-superimposable mirror-image conformers are enantiomers that exhibit axial chirality.

[4]16]

The first experimental detection of this phenomenon was achieved in 1922 by George Christie
and James Kenner, who resolved a tetra-substituted biphenyl derivative, 6,6'-dinitro-2,2'-
diphenic acid.[4] This discovery was crucial, as it established a new class of chiral molecules.
The stability of these atropisomers is dependent on the size of the ortho substituents; larger
groups create a higher energy barrier to rotation, making racemization more difficult.[17] This
principle became the foundation for designing influential chiral ligands like BINAP, which are
pivotal in modern asymmetric catalysis.[4]

The Modern Era: Palladium-Catalyzed Cross-
Coupling

The latter half of the 20th century withessed a revolution in C-C bond formation with the advent
of palladium-catalyzed cross-coupling reactions. These methods offer high yields, excellent
functional group tolerance, and milder reaction conditions compared to their predecessors.

The Suzuki-Miyaura Coupling (1979)

First published by Akira Suzuki in 1979, the Suzuki-Miyaura reaction has become one of the
most important and widely used methods for synthesizing substituted biphenyls.[18] This
reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or
ester) with an organohalide in the presence of a palladium catalyst and a base.[18] Its
advantages include the commercial availability and stability of many boronic acids, the mild
reaction conditions, and the generation of non-toxic inorganic byproducts.[18] The development
of highly efficient phosphine ligands has further expanded the scope and efficiency of this
reaction, making it a staple in both academic and industrial settings, including pharmaceutical
manufacturing.[18][19][20]

Other Key Cross-Coupling Methodologies
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While the Suzuki-Miyaura coupling is predominant, several other palladium- or nickel-catalyzed
reactions are also instrumental in biphenyl synthesis:[2][7]

Kumada Coupling: Utilizes a Grignard reagent (organomagnesium) as the organometallic
partner.

Stille Coupling: Employs an organotin compound.

Negishi Coupling: Uses an organozinc reagent.

Hiyama Coupling: Involves an organosilicon compound.

These reactions provide a powerful and versatile toolkit, allowing chemists to choose the
optimal method based on substrate availability, functional group compatibility, and desired
reaction conditions.

Applications in Drug Discovery: The "Sartans"

The biphenyl scaffold is a privileged structure in medicinal chemistry, most famously
exemplified by the Angiotensin Il Receptor Blockers (ARBs), commonly known as "sartans."[21]
These drugs are critical first-line treatments for hypertension, heart failure, and diabetic
nephropathy.[22][23]

History and Development

The journey to the sartans began with the understanding of the Renin-Angiotensin-Aldosterone
System (RAAS), a key regulator of blood pressure.[21][24] The hormone Angiotensin Il (Ang II)
raises blood pressure by binding to the AT1 receptor.[23][24][25] Early attempts to block this
interaction focused on peptide analogues of Ang Il, such as saralasin, developed in the 1970s.
[21] While effective, these peptide-based drugs had poor oral bioavailability.

The breakthrough came with the development of non-peptide antagonists. Scientists at DuPont
and Takeda identified lead compounds that mimicked the key features of Ang Il. This research
culminated in the creation of Losartan, the first orally active, potent, and selective non-peptide
AT1 receptor blocker.[21] Approved for clinical use in the United States in 1995, Losartan
features a characteristic biphenyl-tetrazole moiety, which proved essential for its antagonist
activity.[21]
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Following Losartan's success, several other ARBs were developed, including Valsartan,
Candesartan, and Irbesartan, many of which retain the core biphenylmethyl group.[21]

Mechanism of Action: The RAAS Pathway

ARBs exert their therapeutic effect by selectively blocking the AT1 receptor, preventing
Angiotensin Il from binding and initiating its hypertensive effects, which include vasoconstriction
and aldosterone secretion.[23] This targeted blockade leads to vasodilation and a reduction in
blood pressure.[22]

// Nodes Angiotensinogen [label="Angiotensinogen\n(from Liver)", fillcolor="#F1F3F4"]; Angl
[label="Angiotensin I", fillcolor="#F1F3F4"]; Angll [label="Angiotensin II", fillcolor="#FBBCO05"];
Renin [label="Renin\n(from Kidney)", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; ACE [label="ACE\n(from Lungs)", shape=ellipse, fillcolor="#EA4335",
fontcolor="#FFFFFF"]; AT1_Receptor [label="AT1 Receptor", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Effects [label="Vasoconstriction\nAldosterone Secretion\nt Blood
Pressure", shape=note, fillcolor="#F1F3F4"]; ARBs [label="ARBs (Sartans)\n(e.g., Losartan)",
shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Angiotensinogen -> Angl [label=""]; Renin -> Angiotensinogen [style=dashed,
arrowhead=tee, label=" Catalyzes"]; Angl -> Angll [label=""]; ACE -> Angl [style=dashed,
arrowhead=tee, label=" Catalyzes"]; Angll -> AT1_Receptor [label=" Binds to"]; AT1_Receptor -
> Effects [label=" Leads to0"];

/l Inhibition ARBs -> AT1_Receptor [label=" Blocks", style=dashed, arrowhead=tee,
color="#EA4335", penwidth=2];

/I Invisible nodes for alignment {rank=same; Renin; ACE;} {rank=same; Angiotensinogen; Angl;
Angll; AT1_Receptor; Effects;} {rank=min; Angiotensinogen;} } RAAS Pathway and ARB
Mechanism of Action.

Experimental Protocols for Key Syntheses

The following sections provide generalized experimental protocols for the classical Ullmann
reaction and the modern Suzuki-Miyaura coupling. Note that specific conditions (temperature,
solvent, catalyst, base, reaction time) must be optimized for each unique set of substrates.
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Generalized Protocol: Ullimann Biaryl Coupling
(Classical)

This protocol describes the homocoupling of an activated aryl halide.

Materials:

e Aryl Halide (e.g., o-chloronitrobenzene)

o Copper-bronze alloy or activated copper powder

¢ High-boiling solvent (e.g., Dimethylformamide (DMF) or sand for neat reaction)
Procedure:

e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical
stirrer, combine the aryl halide and copper powder (typically a 1:1 to 1:2 molar ratio of halide
to copper).

o Heating: Heat the mixture to a high temperature (typically 180-220°C). If using a solvent like
DMF, heat to reflux. The reaction is often run neat (without solvent) by mixing the reactants
with sand to aid heat transfer.

e Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography (GC). Reaction times can be several hours.

o Workup: After the reaction is complete, cool the mixture to room temperature. If a solvent
was used, filter the mixture to remove copper residues and wash the solid with a suitable
organic solvent (e.g., toluene or ethyl acetate).

» Extraction: If the reaction was run neat, add a solvent like toluene to the solid mass and heat
to dissolve the organic components. Filter the hot solution to remove copper and sand.

 Purification: Combine the organic filtrates, wash with water and brine, dry over an anhydrous
salt (e.g., MgSOa), and concentrate under reduced pressure. The crude product is then
purified, typically by recrystallization or column chromatography, to yield the symmetric
biphenyl.
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Generalized Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed coupling of an aryl halide with an arylboronic
acid.
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Materials:
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Aryl Halide (Ar*-X, where X = I, Br, Cl, or OTY)

Arylboronic Acid or Ester (Ar?-B(OR)2)

Palladium Catalyst (e.g., Pd(PPhs)s, Pd(OAC)2, Pd2(dba)s)

Ligand (if required, e.g., PPhs, SPhos)

Base (e.g., K2COs3, Cs2C0s3, K3POa)

Anhydrous, degassed solvent(s) (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

Reaction Setup: To an oven-dried flask, add the aryl halide (1.0 eq.), arylboronic acid (1.1-
1.5 eq.), base (2.0-3.0 eq.), palladium catalyst (0.01-0.05 eq.), and ligand (if used).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times.

Solvent Addition: Add the degassed solvent(s) via syringe.

Heating: Heat the reaction mixture with stirring to the desired temperature (typically 80-
110°C).

Monitoring: Monitor the reaction for the disappearance of the limiting starting material by
TLC, GC, or LC-MS.

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic
solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous
layer with the organic solvent.

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SOa or
MgSOa, filter, and concentrate under reduced pressure. Purify the crude residue by flash
column chromatography or recrystallization to afford the pure substituted biphenyl product.

Quantitative Data Summary
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The efficiency of biphenyl synthesis has improved dramatically with modern methods.

Table 1. Comparison of Yields for Selected Biphenyl Synthesis Methods

Reaction Typical Catalyst/Re . Typical L
Conditions ] Citation(s)
Method Substrates agent Yield Range
Aryl
Gomberg- ) )
Diazonium Base Room Temp <40% [12][13][14]
Bachmann
Salt + Arene
Ulimann Activated Aryl 40 - 80%
] ] Copper > 200°C ] [10]
Reaction Halides (variable)
) Aryl Halide + )
Suzuki- ) Palladium
) Arylboronic 80 -110°C 70 - 99% [18][26]
Miyaura Acid Complex
ci

Table 2: Key Angiotensin Il Receptor Blocker (ARB) Drugs

Key Structural

Company/Develope

Year of First

Drug Name
Feature r Approval
Biphenyl-tetrazole,

Losartan _ DuPont / Merck 1995
Imidazole
Biphenyl-tetrazole, _ _ _

Valsartan ) ) Ciba-Geigy (Novartis) 1996
Acylated Amino Acid
Biphenyl-tetrazole, )

Irbesartan ) Sanofi 1997
Spirocyclopentane
Biphenyl-tetrazole,

Candesartan o Takeda / AstraZeneca 1997
Benzimidazole

] Biphenyl-carboxylate, ] ]

Telmisartan ] o Boehringer Ingelheim 1998

Dibenzimidazole
Conclusion

© 2025 BenchChem. All rights reserved.

10/13

Tech Support


https://en.wikipedia.org/wiki/Gomberg%E2%80%93Bachmann_reaction
https://www.chemeurope.com/en/encyclopedia/Gomberg-Bachmann_reaction.html
http://mycollegevcampus.com/sjcet/notes/COC2_UNIT2.pdf
https://en.wikipedia.org/wiki/Ullmann_reaction
https://en.wikipedia.org/wiki/Suzuki_reaction
https://www.researchgate.net/figure/a-Suzuki-Miyaura-coupling-reaction-to-synthesize-biphenyl-intermediates-with-different_fig3_369610540
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265500?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The journey from the initial discovery of biphenyls to the sophisticated synthesis of complex,
life-saving pharmaceuticals is a testament to over a century of chemical innovation. Early
methods like the Ullmann and Gomberg-Bachmann reactions, while historically significant,
have been largely superseded by the efficiency and versatility of palladium-catalyzed cross-
coupling reactions, particularly the Suzuki-Miyaura coupling. The recognition of atropisomerism
in ortho-substituted biphenyls unlocked new frontiers in asymmetric synthesis and catalysis.
Today, the biphenyl scaffold remains a cornerstone of modern organic chemistry, enabling the
creation of novel materials, potent ligands, and a continuing stream of therapeutic agents that
impact global health. For researchers in drug development, a deep understanding of the history
and synthesis of this "privileged" structure is indispensable for designing the next generation of
innovative molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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